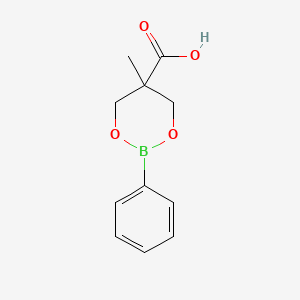

5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid

Description

5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (CAS: 839720-60-4) is a boronic acid ester featuring a six-membered 1,3,2-dioxaborinane ring system. The compound is synthesized via the condensation of phenylboronic acid with 2,2-bis(hydroxymethyl)propionic acid, forming a cyclic ester with a carboxylic acid substituent at the 5-position . This structure confers unique reactivity, making it valuable as a bifunctional building block in organic synthesis, particularly in cross-coupling reactions and bioconjugation.

Properties

IUPAC Name |

5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO4/c1-11(10(13)14)7-15-12(16-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBHKTQNPVOMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464041 | |

| Record name | 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

839720-60-4 | |

| Record name | 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid typically involves the reaction of phenylboronic acid with neopentyl glycol under specific conditions. The reaction is carried out in the presence of a catalyst, often a palladium-based catalyst, and requires a controlled temperature and pressure environment .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, but they generally require specific temperatures, pressures, and catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield phenylboronic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid is CHBO. It features a dioxaborinane core that is known for its stability and versatility in chemical reactions. The presence of both a carboxylic acid group and a phenyl group enhances its potential for various applications.

Anticancer Activity

Recent studies have highlighted the potential of compounds related to this compound in cancer therapy. For instance, derivatives of similar structures have shown promising results as selective inhibitors of histone deacetylases (HDACs), which are crucial in cancer cell proliferation. A notable example includes a derivative that demonstrated significant antiproliferative activity against hematologic cancer cell lines with IC values in the low micromolar range .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism linked to gout and other disorders. Certain derivatives exhibited high potency as xanthine oxidase inhibitors in vitro, indicating that modifications to the dioxaborinane structure can enhance bioactivity .

Polymer Chemistry

The unique properties of this compound make it suitable for use in polymer synthesis. Its ability to form stable complexes with various metals can be exploited in the development of polymer-based materials with enhanced mechanical and thermal properties.

Sensor Applications

Due to its boron-containing structure, this compound has potential applications in sensor technology. Boron compounds are known to interact with anions and can be utilized in the design of sensors for detecting specific ions or molecules in environmental monitoring.

Cross-Coupling Reactions

The compound can serve as a ligand or catalyst in palladium-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis, particularly in the pharmaceutical industry where complex molecules are often required . The dioxaborinane structure facilitates the activation of aryl halides and contributes to the efficiency of these reactions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or amides. These interactions are crucial in its applications in organic synthesis and drug development .

Comparison with Similar Compounds

Table 1: Comparative Properties of Cyclic Boronic Acid Esters

| Compound Name (CAS) | Diol Component | Substituents | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (839720-60-4) | 2,2-Bis(hydroxymethyl)propionic acid | Carboxylic acid (-COOH) | 207.99 (calc.) | Bifunctional reagent, drug synthesis |

| Phenylboronic acid, di-n-butyl ester (7330-48-5) | 1,4-Butanediol | Two n-butyl groups | 206.11 | Suzuki-Miyaura couplings |

| Phenylboronic acid, hexylene glycol ester (15961-35-0) | Hexylene glycol | 4,4,6-Trimethyl substituents | 218.10 | Hydrolysis-resistant catalysts |

| Phenylboronic acid, neopentyl glycol ester (5123-13-7) | Neopentyl glycol | 5,5-Dimethyl substituents | 192.06 | High-stability intermediates |

| 4-Pyridineboronic acid, pinacol ester (181219-01-2) | Pinacol | Tetramethyl groups | 219.06 | Heterocyclic cross-couplings |

Key Observations:

Structural Differentiation: The carboxylic acid group in the title compound distinguishes it from other esters, enabling participation in acid-base reactions or amide bond formation. This contrasts with non-polar esters (e.g., di-n-butyl or neopentyl derivatives), which prioritize lipophilicity and stability .

Reactivity : Unlike pinacol or neopentyl esters, which are widely used in Suzuki-Miyaura couplings due to their hydrolytic stability, the carboxylic acid substituent may render the title compound more reactive but less stable in aqueous conditions.

Synthetic Utility : The dual functionality (boron for cross-coupling and carboxylic acid for conjugation) makes it a versatile intermediate in medicinal chemistry, particularly for prodrug design or polymer-supported synthesis .

Comparison with Non-Boron Heterocycles

While structurally distinct, heterocycles like 1,3-dioxanes or oxazoles share some functional similarities:

Table 2: Comparison with Non-Boron Heterocyclic Carboxylic Acids

Key Observations:

Boron vs. Oxygen/Nitrogen : The dioxaborinane’s boron atom enables unique reactivity (e.g., transesterification, coordination chemistry) absent in dioxanes or oxazoles.

Functional Group Impact : The carboxylic acid in all three compounds enhances water solubility, but the boron center in the title compound allows for orthogonal reactivity in metal-catalyzed reactions.

Biological Activity

5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid is a boron-containing organic compound known for its unique structural features and biological activity. With the molecular formula CHBO, it incorporates a dioxaborinane ring and a carboxylic acid group, enhancing its solubility and reactivity. This compound has garnered attention for its potential applications in enzyme inhibition, cellular signaling modulation, and organic synthesis.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a boron atom bonded to two oxygen atoms within the dioxaborinane ring, along with a phenyl group and a carboxylic acid moiety. This configuration allows for versatile interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Weight | 220.03 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 402.7 °C at 760 mmHg |

| CAS Number | 839720-60-4 |

Mechanism of Biological Activity

This compound exhibits significant biological activity primarily through its ability to form reversible covalent bonds with hydroxyl and amino groups in proteins. This interaction can modulate enzyme activity and influence various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor, making it useful in studying enzyme kinetics. Its reversible binding allows for the modulation of metabolic pathways, which is crucial in understanding cellular processes.

Cell Signaling Modulation

The compound's interactions with proteins can alter cell signaling pathways. By affecting protein interactions, it can influence cellular responses to external stimuli, thereby playing a role in various physiological processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Interaction Studies : One study demonstrated that the compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders.

- Cellular Assays : In cellular assays, this compound was shown to affect signaling pathways related to cell proliferation and apoptosis, indicating its potential role in cancer research.

- Synthesis and Application : The compound has been utilized as a reagent in organic synthesis, particularly in carbon-carbon bond formation through Suzuki-Miyaura coupling reactions. This versatility highlights its significance in both synthetic chemistry and biological applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Methyl-2-phenyldioxaborinane | CHBO | Contains dioxaborinane structure; versatile reagent |

| 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | CHBO | Lacks carboxylic acid; used primarily in cross-coupling |

| Phenylboronic Acid | CHBO | Simpler structure; widely used in various reactions |

The combination of a boronic acid group and a carboxylic acid group in this compound enhances its reactivity compared to other boron-containing compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid, and what reaction conditions are critical for high yield?

- Methodological Answer : Synthesis typically involves coupling a boronate ester precursor (e.g., tetramethyl dioxaborolane derivatives) with a substituted carboxylic acid under basic conditions. For example, sodium hydroxide or potassium carbonate is used to facilitate nucleophilic substitution or esterification reactions. Temperature control (60–80°C) and anhydrous solvents (e.g., THF or DMF) are critical to avoid hydrolysis of the boronate moiety .

Q. How can researchers verify the purity and structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm the presence of the phenyl, methyl, and boronate groups.

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–260 nm) to assess purity (>95%).

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak .

Q. What precautions are necessary for handling and storing this boron-containing compound?

- Methodological Answer : Store in a desiccator at –20°C to prevent moisture-induced degradation. Use inert atmospheres (argon/nitrogen) during reactions. Avoid contact with oxidizing agents, as boronate esters are prone to hydrolysis. Safety protocols include wearing nitrile gloves and working in a fume hood .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to enhance solubility of intermediates.

- Kinetic Studies : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and adjust reagent stoichiometry dynamically .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate synthetic protocols across multiple labs.

- Advanced Characterization : Employ X-ray crystallography to unambiguously confirm the molecular structure (e.g., as done for analogous dioxaborinane-carboxylic acids ).

- Dynamic NMR : Investigate conformational flexibility that may cause spectral variability .

Q. How can the boronate ester group’s reactivity be exploited in functionalizing this compound for drug discovery?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Utilize the boronate moiety for cross-coupling with aryl halides to generate biaryl derivatives.

- Protection/Deprotection : Temporarily mask the carboxylic acid group using tert-butyl esters to focus on boronate reactivity.

- Biological Screening : Test derivatives for enzyme inhibition (e.g., proteases) via high-throughput assays .

Q. What computational methods predict the compound’s stability under physiological conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model hydrolysis kinetics in aqueous buffers at pH 7.4.

- DFT Calculations : Estimate bond dissociation energies (BDEs) for the B–O bonds to identify labile sites.

- pKa Prediction : Use software like MarvinSuite to assess ionization states affecting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.